3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid

Peptide stability Aminopeptidase resistance Thrombin receptor

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid (CAS 54515-39-8), also referred to as Cbz-3-amino-2-hydroxypropionic acid or Cbz-DL-isoserine, is a benzyloxycarbonyl (Cbz)-protected derivative of 3-amino-2-hydroxypropanoic acid (isoserine). It belongs to the β-amino-α-hydroxy acid family, structurally isomeric with Cbz-serine by positional exchange of the amino and hydroxyl substituents on the propanoic acid backbone.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 54515-39-8
Cat. No. B1611234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
CAS54515-39-8
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O
InChIInChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)
InChIKeyGMWQKAHYINBSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid (CAS 54515-39-8) – A Cbz-Protected β-Amino-α-Hydroxy Acid Building Block for Peptide and Pharmaceutical Intermediate Synthesis


3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid (CAS 54515-39-8), also referred to as Cbz-3-amino-2-hydroxypropionic acid or Cbz-DL-isoserine, is a benzyloxycarbonyl (Cbz)-protected derivative of 3-amino-2-hydroxypropanoic acid (isoserine) . It belongs to the β-amino-α-hydroxy acid family, structurally isomeric with Cbz-serine by positional exchange of the amino and hydroxyl substituents on the propanoic acid backbone [1]. With molecular formula C₁₁H₁₃NO₅, a molecular weight of approximately 239.23 g/mol, a density of 1.3±0.1 g/cm³, and a predicted boiling point of 452.4±35.0 °C at 760 mmHg , this compound serves as a protected intermediate in peptide synthesis, taxane side-chain construction, and renin inhibitor development .

Why Cbz-L-Serine or Cbz-DL-Serine Cannot Substitute for 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic Acid in Critical Applications


Although Cbz-L-serine (CAS 1145-80-8) and Cbz-DL-serine (CAS 2768-56-1) share the identical molecular formula (C₁₁H₁₃NO₅) and Cbz protecting group with the target compound, they are positional isomers that cannot be interchanged in applications where the β-amino-α-hydroxy acid backbone is functionally required . In Cbz-serine, the amino group occupies the α-position (C-2) and the hydroxyl group the β-position (C-3), whereas in Cbz-isoserine this arrangement is reversed—the amino group is at the β-position (C-3) and the hydroxyl group at the α-position (C-2) [1]. This structural inversion fundamentally alters the compound's reactivity: the target compound functions as a β-amino acid building block, conferring resistance to aminopeptidase-mediated degradation when incorporated at the N-terminus of peptides, a property absent in α-amino acid Cbz-serine derivatives [2]. Furthermore, the α-hydroxyl group adjacent to the carboxylic acid in Cbz-isoserine creates a distinct hydrogen-bonding environment and influences esterification reactivity, which is critical for taxane side-chain coupling applications [3].

Quantitative Differentiation of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic Acid Against Closest Analogs – An Evidence-Based Procurement Guide


Aminopeptidase M Resistance: Isoserine vs. Serine N-Terminal Substitution Confers Proteolytic Stability

Substituting isoserine for serine at the N-terminus of the thrombin receptor-activating peptide SFLLRN abolishes susceptibility to aminopeptidase M (APM)-mediated cleavage and inactivation, while the serine-containing parent peptide is rapidly degraded. In a direct head-to-head biochemical comparison, the isoserine-substituted peptide (iso-S)FLLRN retained 15–20% platelet aggregation potency relative to SFLLRN but gained complete resistance to APM-induced inactivation, in contrast to SFLLRN which was fully inactivated under identical conditions [1]. Additionally, the isoserine peptide demonstrated significantly greater stability in human plasma and serum, making it suitable for experiments requiring sustained peptide exposure in biological matrices .

Peptide stability Aminopeptidase resistance Thrombin receptor Proteolytic degradation

Boiling Point and Thermal Stability: Cbz-Isoserine vs. Cbz-L-Serine Physical Property Comparison

The predicted boiling point of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid is 452.4±35.0 °C at 760 mmHg with a flash point of 180.1±19.4 °C , compared to a predicted boiling point of approximately 381.9 °C for N-Cbz-L-serine (CAS 1145-80-8) . This ~70 °C higher boiling point indicates stronger intermolecular interactions consistent with the altered hydrogen-bonding network arising from the α-hydroxyl group adjacent to the carboxylic acid in the isoserine scaffold. The density of the target compound (1.3±0.1 g/cm³) is comparable to that of Cbz-L-serine (~1.297 g/cm³), confirming similar molecular packing density despite the structural isomerism.

Physical properties Boiling point Thermal stability Distillation conditions

Orthogonal Deprotection Compatibility: Cbz vs. Boc/Fmoc Strategies in Isoserine-Containing Peptide Synthesis

The Cbz (benzyloxycarbonyl) protecting group on 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid is removable by catalytic hydrogenolysis (H₂, Pd/C) or strong acid treatment, conditions that are fully orthogonal to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and distinct from the acid-labile Boc (tert-butyloxycarbonyl) group . This orthogonality allows the Cbz-isoserine building block to be employed in Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies where selective amine deprotection is required without compromising other protecting groups. In contrast, Fmoc- or Boc-protected isoserine analogs expose the synthesis to different deprotection orthogonality constraints: Fmoc is removed under basic conditions (piperidine/DMF), while Boc requires TFA treatment, each posing compatibility issues with certain side-chain protecting groups and resin linkers . The Cbz group is stable to the basic conditions used for Fmoc removal and to mild acids, enabling sequential deprotection strategies in complex multi-step syntheses of taxane side chains and renin inhibitor intermediates [1].

Orthogonal protection Solid-phase peptide synthesis Hydrogenolysis Deprotection selectivity

Racemic Mixture Availability vs. Single Enantiomers: Stoichiometric and Economic Procurement Considerations

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid (CAS 54515-39-8) is supplied as the racemic (DL) mixture, with a typical purity of 95–97% . The enantiomerically pure (S)-form (CAS 42491-79-2) and (R)-form (CAS 42491-80-5) are also commercially available . The racemate is priced at approximately $155/1g (AChemBlock, 2026) or ¥900/1g (Amatek Scientific) , whereas the enantiopure (S)-Cbz-isoserine is listed at comparable prices (e.g., ¥900/1g, Amatek) . For applications where the biological activity is enantiomer-dependent (e.g., thrombin receptor peptide studies where the L-isoserine peptide showed <1% activity [1]), the racemate can serve as a cost-effective screening intermediate, allowing evaluation of both enantiomers simultaneously before committing to an expensive enantioselective synthesis or chiral resolution step. However, for taxane side-chain synthesis where (2R,3S)-phenylisoserine stereochemistry is essential for paclitaxel activity [2], the racemate is unsuitable and the enantiopure form must be procured.

Racemate Enantiopure Procurement Cost comparison Chiral resolution

Structural Basis for Differential Reactivity: α-Hydroxy Acid vs. β-Hydroxy Acid Backbone in Esterification and Peptide Coupling

The isoserine scaffold in 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid features the hydroxyl group at the α-position (C-2) directly adjacent to the carboxylic acid, making it an α-hydroxy acid derivative, whereas Cbz-serine has the hydroxyl at the β-position (C-3). This structural difference has mechanistic consequences: α-hydroxy acids can form intramolecular hydrogen bonds between the α-OH and the carbonyl oxygen, activating the carbonyl toward nucleophilic attack and influencing esterification rates [1]. In taxane semi-synthesis, the C-13 hydroxyl of baccatin III is esterified with a protected isoserine side chain; the α-hydroxyl group in isoserine participates in directing the stereochemical outcome of this coupling, a feature exploited in paclitaxel and docetaxel production where the N-Cbz-C2'-protected 3-phenylisoserine side chain is coupled to C-7, C-10 di-CBZ baccatin III using excess side chain (typically 6 equivalents) to drive the esterification [2]. The Cbz group on the β-amino nitrogen remains intact during this coupling and is subsequently removed by hydrogenolysis to liberate the free amine for N-acylation, a deprotection sequence that is compatible with the acid-sensitive baccatin core [3]. In contrast, a Cbz-serine derivative (α-amino acid) would place the hydroxyl group distal to the reactive carboxyl, altering the esterification kinetics and potentially requiring different coupling conditions.

Esterification Peptide coupling α-hydroxy acid Hydrogen bonding Taxane synthesis

Where 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic Acid Outperforms Alternatives – Targeted Application Scenarios for Research and Industrial Procurement


Aminopeptidase-Resistant Bioactive Peptide Design

For researchers developing thrombin receptor-activating peptides (TRAPs) or other N-terminally sensitive bioactive peptides intended for use in plasma, serum, or cell-based assays with active surface aminopeptidases, the isoserine scaffold provides documented resistance to aminopeptidase M degradation. As demonstrated by Coller et al. (1993), substituting isoserine for serine at the N-terminus of SFLLRN yielded the (iso-S)FLLRN peptide that retained 15–20% agonist potency while completely resisting APM-mediated inactivation—a stability gain unattainable with the serine parent peptide [1]. The racemic Cbz-isoserine building block (CAS 54515-39-8) enables solid-phase synthesis of these stabilized peptide analogs using standard Fmoc/tBu chemistry with orthogonal Cbz deprotection .

Paclitaxel and Docetaxel Side-Chain Semi-Synthesis

In the pharmaceutical manufacturing of taxane anticancer agents (paclitaxel, docetaxel, cabazitaxel), the Cbz-protected isoserine derivative serves as a key intermediate for constructing the C-13 phenylisoserine side chain. Patented processes (EP 1082316 A1; US 5,688,977) describe the esterification of C-7, C-10 di-CBZ baccatin III with an N-Cbz, C2'-protected 3-phenylisoserine side chain, where the Cbz group on the β-amino nitrogen remains intact during esterification and is subsequently removed by hydrogenolysis to enable N-acylation [2]. The α-hydroxy acid character of isoserine facilitates this esterification, and the orthogonal Cbz protection prevents undesired N-acylation during the coupling step, a synthetic advantage not offered by Boc- or Fmoc-protected isoserine variants under the acidic esterification conditions [3].

Orthogonal Multi-Step Peptide and Peptidomimetic Synthesis

For synthetic routes requiring sequential and selective amine deprotections in the presence of acid- or base-sensitive functionalities (e.g., glycosylated amino acids, sulfated tyrosine, phosphorylated residues), the Cbz-protected isoserine building block enables a third orthogonal deprotection dimension. The Cbz group is stable to the piperidine used for Fmoc removal and to the mild acids used for selective Boc deprotection, yet is cleanly removed by hydrogenolysis (H₂/Pd-C) without affecting Boc, Fmoc, or most side-chain protecting groups . This three-dimensional orthogonality (Cbz/Boc/Fmoc) is particularly valuable when incorporating the isoserine scaffold into conformationally constrained dipeptide surrogates or renin inhibitor intermediates, where precise control over sequential deprotection is essential for yield and purity [4].

Racemic Screening in Early-Stage Peptide Lead Optimization

In early drug discovery campaigns where the optimal stereochemistry of an isoserine-containing peptide lead is unknown, procurement of the racemic Cbz-DL-isoserine (CAS 54515-39-8) allows simultaneous evaluation of both D- and L-isoserine configurations in a single synthesis and biological assay run. The Coller et al. (1993) study demonstrated that the L-isoserine peptide is substantially more active than the D-isoserine analog (<1% activity), underscoring the importance of stereochemical screening [1]. The commercial availability of the racemate at the 1g scale (~$155–230) makes this approach economically practical compared to purchasing both enantiopure forms separately for initial hit identification .

Quote Request

Request a Quote for 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.